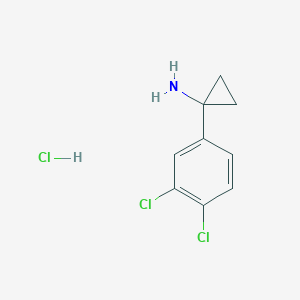

1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride

CAS No.: 1260423-23-1

Cat. No.: VC3021999

Molecular Formula: C9H10Cl3N

Molecular Weight: 238.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260423-23-1 |

|---|---|

| Molecular Formula | C9H10Cl3N |

| Molecular Weight | 238.5 g/mol |

| IUPAC Name | 1-(3,4-dichlorophenyl)cyclopropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H9Cl2N.ClH/c10-7-2-1-6(5-8(7)11)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H |

| Standard InChI Key | TXTVVHFZGUWICF-UHFFFAOYSA-N |

| SMILES | C1CC1(C2=CC(=C(C=C2)Cl)Cl)N.Cl |

| Canonical SMILES | C1CC1(C2=CC(=C(C=C2)Cl)Cl)N.Cl |

Introduction

Chemical Identity and Structure

1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride represents a specialized chemical entity characterized by a three-membered cyclopropane ring connecting to a dichlorophenyl moiety and an amine group, formulated as a hydrochloride salt. The cyclopropane ring introduces ring strain and conformational constraints that influence the compound's reactivity profile and potential binding interactions. The 3,4-dichloro substitution pattern on the phenyl ring contributes distinctive electronic and steric properties to the molecule, while the hydrochloride salt formation enhances stability and improves solubility characteristics in various solvent systems compared to the free base form.

Chemical Identifiers and Properties

The compound is uniquely identified through several standardized chemical identifiers that facilitate consistent reference in scientific literature and databases.

Table 1: Chemical Identifiers of 1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride

| Parameter | Value |

|---|---|

| CAS Number | 1260423-23-1 |

| Molecular Formula | C9H10Cl3N |

| Molecular Weight | 238.54 g/mol |

| IUPAC Name | 1-(3,4-dichlorophenyl)cyclopropan-1-amine;hydrochloride |

| Canonical SMILES | C1CC1(C2=CC(=C(C=C2)Cl)Cl)N.Cl |

| InChI | InChI=1S/C9H9Cl2N.ClH/c10-7-2-1-6(5-8(7)11)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H |

| InChI Key | TXTVVHFZGUWICF-UHFFFAOYSA-N |

| LogP | 4.44350 |

The molecular structure features a quaternary carbon at position 1 of the cyclopropane ring, which serves as the attachment point for both the 3,4-dichlorophenyl group and the amine functionality. This structural arrangement contributes to the compound's unique physicochemical profile and potential applications in medicinal chemistry .

Physical and Chemical Properties

The physical and chemical properties of 1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride significantly influence its behavior in chemical reactions, pharmaceutical formulations, and biological systems.

Physicochemical Characteristics

Topological analysis reveals specific molecular characteristics that define its interaction potential:

Table 2: Structural and Topological Properties

| Property | Value | Significance |

|---|---|---|

| Hydrogen Bond Donors | 1 | Limited hydrogen bond donation capacity |

| Hydrogen Bond Acceptors | 1 | Limited hydrogen bond accepting potential |

| Rotatable Bonds | 1 | Restricted conformational flexibility |

| Free Base Molecular Weight | 202.08 g/mol | Before salt formation |

| Free Base XLogP3-AA | 2.4 | Lower lipophilicity than salt form |

These properties suggest the compound may demonstrate moderate membrane permeability while maintaining sufficient water solubility in its salt form, characteristics relevant to pharmaceutical applications .

Synthesis Methods

The synthesis of 1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride employs specialized organic chemistry techniques centered around cyclopropane formation and appropriate functionalization.

General Synthetic Approach

Analytical Characterization

The identification and purity assessment of 1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride relies on various analytical techniques that exploit its structural features and physicochemical properties.

Spectroscopic Analysis

The compound's structural elucidation typically employs complementary spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR would reveal characteristic signals for cyclopropyl protons (typically 0-1 ppm)

-

Aromatic protons would appear in the 7-8 ppm region

-

The amine protons would show characteristic chemical shifts and coupling patterns

-

13C NMR would display signals for the quaternary carbon of the cyclopropane ring, aromatic carbons, and carbon atoms bearing the chlorine substituents

-

-

Infrared (IR) Spectroscopy:

-

Characteristic bands for N-H stretching (typically 3300-3500 cm-1)

-

C-Cl stretching vibrations (approximately 600-800 cm-1)

-

Aromatic C=C stretching (approximately 1400-1600 cm-1)

-

-

Mass Spectrometry:

-

Molecular ion peak corresponding to the molecular formula

-

Characteristic isotope pattern reflecting the presence of three chlorine atoms

-

Fragmentation patterns involving the cyclopropane ring and loss of HCl

-

These analytical methods collectively provide confirmation of structure and assessment of purity when compared against established standards .

Structural Relationships with Analogous Compounds

Examining structural relationships between 1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride and similar compounds provides valuable context for understanding its properties and potential applications.

Halogenated Analogs

Several structurally related compounds feature different halogen substitution patterns or attachment configurations:

Table 3: Comparison with Related Compounds

| Compound | Structural Differences | Key Properties |

|---|---|---|

| 2-(3,4-difluorophenyl)cyclopropanamine derivatives | Fluorine substitution; Different attachment position | Used as intermediates in ticagrelor synthesis; Enhanced metabolic stability; Different physicochemical profile |

| (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine | Fluorine substitution; Defined stereochemistry; Different attachment position | Potential pharmacological properties; Different spatial arrangement influencing biological activity |

| 2-(2,3-Dichlorophenyl)cyclopropan-1-amine hydrochloride | Different chlorine positions (2,3 vs. 3,4); Different attachment geometry | Altered electronic distribution; Modified chemical reactivity profile |

These structural variations significantly influence physical properties, chemical reactivity, and biological activity profiles, with implications for pharmaceutical development and synthetic applications .

Structure-Property Relationships

The specific positioning of functional groups and substituents in these cyclopropanamine derivatives creates distinct structure-property relationships:

-

Halogen effects:

-

Chlorine atoms (larger than fluorine) introduce different steric effects

-

C-Cl bonds exhibit different electronic properties than C-F bonds

-

Dichlorinated compounds generally demonstrate higher lipophilicity than difluorinated analogs

-

-

Attachment geometry:

-

1-position attachment creates a quaternary carbon center with specific spatial arrangements

-

2-position attachment results in different conformational properties affecting molecular recognition

-

These structural differences translate into varied physicochemical profiles, metabolic pathways, and potential biological interactions, highlighting the significance of structural modification in compound optimization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume